4-Chloro-N,N-dimethylpyridin-2-amine
Overview
Description
4-Chloro-N,N-dimethylpyridin-2-amine, commonly referred to as 4-CN-DMPA, is a versatile synthetic organic compound with a wide range of applications. It is a pyridine derivative with a chlorine atom in the para position and two methyl groups in the meta and para positions. 4-CN-DMPA is a colorless, crystalline solid with a melting point of 140-141°C and a boiling point of 178°C. It has a molecular weight of 186.58 g/mol and is soluble in water and most organic solvents.
Scientific Research Applications
Catalysis in Organic Synthesis
4-Chloro-N,N-dimethylpyridin-2-amine is extensively used as a catalyst in organic syntheses. It facilitates coupling reactions such as esterification, amide formation, and protecting functional groups like TBS and Boc .
Synthesis of Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of sorafenib, a multi-targeted oral cancer treatment drug. Its structure significantly influences the activity of sorafenib .
Transformation of Aminopyridines
A one-pot procedure utilizes 4-Chloro-N,N-dimethylpyridin-2-amine for the transformation of aminopyridines to N,N-dimethylaminopyridines, which is crucial for obtaining pyridine derivatives with various substituents .
Ionic Liquids Synthesis
The compound is used in the synthesis of new ionic liquids (ILs) which act as efficient catalysts for the synthesis of indoles via Fischer indole synthesis and 1H-tetrazoles via click chemistry .
Cyanoethoxycarbonylation Reactions
It mediates cyanoethoxycarbonylation of aromatic and aliphatic aldehydes at room temperature under solvent-free conditions, providing an environment-friendly protocol for synthesizing ethylcyanocarbonates .
Molecular Dynamics Simulations
Molecular dynamics simulations employ this compound to gain insights into the structural and transport properties of ionic liquids. Additionally, binding energy calculations via MP2 method evaluate the stability of these compounds .
properties
IUPAC Name |
4-chloro-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFYCQUKSEXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479226 | |
Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
735255-56-8 | |
Record name | 4-Chloro-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90479226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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